molecular formula C7H12O3 B7721502 2-Hydroxycyclohexanecarboxylic acid CAS No. 28131-61-5

2-Hydroxycyclohexanecarboxylic acid

Cat. No. B7721502
CAS RN: 28131-61-5
M. Wt: 144.17 g/mol
InChI Key: SNKAANHOVFZAMR-UHFFFAOYSA-N
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Description

2-Hydroxycyclohexanecarboxylic acid is a hydroxy monocarboxylic acid . It is functionally related to a cyclohexanecarboxylic acid . The linear formula of this compound is C7H12O3 . The CAS Number is 28131-61-5 .


Molecular Structure Analysis

The molecular structure of 2-Hydroxycyclohexanecarboxylic acid is represented by the linear formula C7H12O3 . The molecular weight of this compound is 144.172 .


Physical And Chemical Properties Analysis

The boiling point of 2-Hydroxycyclohexanecarboxylic acid is approximately 307.9±35.0 °C at 760 mmHg . The melting point is around 69°C .

Scientific Research Applications

  • Synthesis and Stereochemistry : A key area of research is the synthesis of stereochemical variants of 2-hydroxycyclohexanecarboxylic acid and its derivatives. For example, Fondekar, Volk, and Frahm (1999) reported on the asymmetric synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids from racemic 2-methoxycyclohexanone (Fondekar, Volk, & Frahm, 1999). Nohira, Ehara, and Miyashita (1970) discussed the resolution and rotations of trans-2-aminocyclohexanecarboxylic acids and derivatives, emphasizing the preparation of optically active acids (Nohira, Ehara, & Miyashita, 1970).

  • Regio- and Diastereoselective Syntheses : Research by Fülöp et al. (2005) focused on the regio- and diastereoselective syntheses of hydroxylated 2-aminocyclohexanecarboxylic acids, demonstrating the preparation of various isomers (Fülöp et al., 2005).

  • Metabolism by Bacteria : Rho and Evans (1975) investigated the aerobic metabolism of cyclohexanecarboxylic acid by Acinetobacter anitratum, revealing the formation of 2-hydroxycyclohexanecarboxylate among other products (Rho & Evans, 1975).

  • Environmental Exposure : Research by Silva et al. (2013) explored the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a related compound, highlighting its presence in human urine samples as a potential exposure biomarker (Silva et al., 2013).

  • Gastrointestinal Origin : Kronick et al. (1983) identified cis-4-hydroxycyclohexanecarboxylic acid in urine, suggesting its production as a by-product of bacterial metabolism (Kronick, Mamer, Montgomery, & Scriver, 1983).

  • Enzymatic Synthesis : Chen, Wu, and Zhu (2015) reviewed the enzymatic synthesis of chiral 2-hydroxy carboxylic acids, including methods for the preparation of enantiomerically pure acids (Chen, Wu, & Zhu, 2015).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . It’s recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Mechanism of Action

Target of Action

It’s known that this compound is a functional parent of 2-hydroxycyclohexane-1-carbonyl-coa , suggesting it may interact with enzymes involved in CoA metabolism.

Biochemical Pathways

2-Hydroxycyclohexanecarboxylic acid is involved in the biodegradation pathway of phthalates . In this process, phthalic acid is first converted into benzoic acid by decarboxylation. Benzoic acid is then converted to adipic acid through a process known as β-oxidation. During this process, many intermediates are produced, including 2-hydroxycyclohexanecarboxylic acid and 1-cyclohexene-1-carboxylic acid .

Pharmacokinetics

As a small molecule with a molecular weight of 144168 Da , it may be expected to have good bioavailability and be capable of crossing biological membranes.

Result of Action

Given its role in the biodegradation of phthalates , it may contribute to the breakdown and removal of these environmental pollutants.

properties

IUPAC Name

2-hydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6-4-2-1-3-5(6)7(9)10/h5-6,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKAANHOVFZAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901231
Record name NoName_319
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxycyclohexanecarboxylic acid

CAS RN

609-69-8, 17502-32-8, 28131-61-5
Record name 2-Hydroxycyclohexanecarboxylic acid
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Record name 2-Hydroxy-cyclohexanecarboxylic acid
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Record name rac-(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the stereochemical properties of 2-Hydroxycyclohexanecarboxylic acid?

A1: 2-Hydroxycyclohexanecarboxylic acid possesses two chiral centers, leading to four possible stereoisomers. Research has focused on understanding the conformational equilibria of these isomers in solution. Studies using NMR and other techniques have revealed that the conformational preferences are influenced by the stereochemistry at both the C1 and C2 positions, as well as the solvent environment. [, ] Specifically, in hydroxylic media, the conformational equilibrium of substituted 2-aminocyclohexanols and 2-hydroxycyclohexanecarboxylic acids is significantly impacted by the nature and orientation of substituents. [, ]

Q2: Have there been successful efforts to synthesize the different stereoisomers of 2-Hydroxycyclohexanecarboxylic acid?

A2: Yes, researchers have successfully developed asymmetric syntheses for all four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, a closely related compound. [, ] This achievement highlights the potential for achieving stereoselective synthesis of other substituted cyclohexane derivatives, including potentially 2-Hydroxycyclohexanecarboxylic acid.

Q3: Can the different stereoisomers of cyclic β-substituted α-amino acids, including potentially those related to 2-Hydroxycyclohexanecarboxylic acid, be separated?

A3: Yes, high-performance liquid chromatography (HPLC) has proven effective in separating stereoisomers of various cyclic β-substituted α-amino acids, including 1-amino-2-methylcyclohexanecarboxylic acids and 1-amino-2-hydroxycyclohexanecarboxylic acids. This separation has been achieved using chiral stationary phases based on teicoplanin [] and copper(II)-D-penicillamine. [] These techniques offer valuable tools for studying the individual properties and potential applications of each stereoisomer.

Q4: Are there any known biological activities associated with 2-Hydroxycyclohexanecarboxylic acid derivatives?

A4: While 2-Hydroxycyclohexanecarboxylic acid itself has not been extensively studied for biological activity, some derivatives have demonstrated interesting properties. For instance, trans-2-hydroxycyclohexanecarboxylic acid displayed notable repellent and antifeedant activity against the biting midge, Culicoides impunctatus. [] This finding suggests potential applications of 2-Hydroxycyclohexanecarboxylic acid derivatives in insect repellent formulations.

Q5: What is the absolute configuration of trans-2-dimethylaminocyclohexyl acetate methiodide and how was it determined?

A5: The absolute configuration of (-)-trans-2-dimethylaminocyclohexyl acetate methiodide was established as (1R,2R) through chemical synthesis from (1S,2R)-(-)-cis-2-hydroxycyclohexanecarboxylic acid. [] The researchers confirmed their findings by converting (1S,2R)-(-)-cis-2-hydroxycyclohexanecarboxylic acid to (-)-trans-2-methylaminocyclohexanol, which ultimately yielded the target compound. [] This meticulous approach provided unambiguous evidence for the absolute configuration.

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